molecular formula C10H21BO3 B15076796 2-Butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 7568-01-6

2-Butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No.: B15076796
CAS No.: 7568-01-6
M. Wt: 200.09 g/mol
InChI Key: QYEORKBTSMBOOE-UHFFFAOYSA-N
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Description

2-Butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is an organic compound with the molecular formula C10H21BO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with boric acid and butanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the dioxaborinane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, facilitating its use in drug delivery and therapeutic applications. The compound can also participate in catalytic cycles, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
  • 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
  • 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Uniqueness

2-Butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its butoxy group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where other similar compounds may not perform as effectively .

Properties

CAS No.

7568-01-6

Molecular Formula

C10H21BO3

Molecular Weight

200.09 g/mol

IUPAC Name

2-butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

InChI

InChI=1S/C10H21BO3/c1-5-6-7-12-11-13-9(2)8-10(3,4)14-11/h9H,5-8H2,1-4H3

InChI Key

QYEORKBTSMBOOE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(CC(O1)(C)C)C)OCCCC

Origin of Product

United States

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